molecular formula C10H10N2O2 B1313399 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-50-8

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1313399
CAS No.: 81438-50-8
M. Wt: 190.2 g/mol
InChI Key: JQXZWCPOVHFSAC-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Designations

The CAS Registry Number for this compound is 81438-50-8 , a unique identifier assigned by the Chemical Abstracts Service. Alternative designations include:

Designation Source
2,5-Dimethyl-1H-imidazo[1,2-a]pyridine-3-carboxylic acid Vendor catalogs
Methyl-substituted imidazopyridine carboxylate Structural analogs

The compound is occasionally referenced by its MDL number (MFCD03265215) in chemical databases. Notably, positional isomers such as 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-52-0) are distinct due to methyl group placement.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₀N₂O₂ reflects the compound’s composition:

  • 10 carbon atoms : 8 from the bicyclic ring, 2 from methyl groups
  • 2 nitrogen atoms : 1 from imidazole, 1 from pyridine
  • 2 oxygen atoms : From the carboxylic acid group.

The molecular weight is calculated as 190.20 g/mol , consistent with high-resolution mass spectrometry data. Table 1 compares this compound to related derivatives:

Compound Molecular Formula Molecular Weight (g/mol)
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C₁₀H₁₀N₂O₂ 190.20
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₈N₂O₂ 176.18
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C₁₀H₁₀N₂O₂ 190.20

The identical molecular weights of the 2,5- and 2,6-dimethyl isomers highlight the importance of structural analysis for differentiation.

Properties

IUPAC Name

2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-8-11-7(2)9(10(13)14)12(6)8/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZWCPOVHFSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512061
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-50-8
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

  • Starting materials: 2-amino-5-methylpyridine (for the 2,5-dimethyl substitution pattern) and ethyl 2-halogenated-3-oxobutanoates (e.g., ethyl 2-chloro-3-oxobutanoate).
  • Reaction conditions: Traditionally, refluxing in ethanol or 1,2-dimethoxyethane for extended periods (overnight to 48 hours) has been used, but yields were often moderate (50-70%) or lower for 2,5-disubstituted derivatives.
  • Microwave-assisted organic synthesis (MAOS): A novel and efficient method uses microwave irradiation to accelerate the condensation, improving yields significantly (up to 75%) and reducing reaction times drastically (minutes instead of hours). This method involves mixing the 2-aminopyridine and ethyl 2-halogenated-3-oxobutanoate in ethanol and irradiating under microwave conditions, followed by cooling and precipitation of the product.

Purification

  • After reaction completion, the mixture is poured into cold water to precipitate the product.
  • The crude product is filtered, dried under vacuum, and further purified by silica gel column chromatography if necessary, using petroleum ether and ethyl acetate mixtures as eluents.

Hydrolysis to Carboxylic Acid

  • The ester intermediate (ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate) is hydrolyzed under alkaline conditions.
  • Typical conditions involve stirring the ester in aqueous sodium hydroxide solution at elevated temperatures (e.g., 80°C) for 1-2 hours.
  • After completion, the reaction mixture is acidified carefully with dilute hydrochloric acid to pH ~5 at low temperature (0°C) to precipitate the carboxylic acid.
  • The solid product is filtered, washed, and dried to yield this compound in high yield (around 75-85%).

Alternative Synthetic Routes and Catalytic Methods

Metal-Free Condensation

  • Metal-free protocols have been developed for imidazo[1,2-a]pyridine derivatives involving condensation of 2-aminopyridines with aldehydes and isonitriles (Groebke–Blackburn–Bienaymé reaction).
  • These methods can be adapted for various substitution patterns and offer environmentally benign alternatives, often catalyzed by acids like perchloric acid or hydrochloric acid under mild conditions.

Multi-Step Synthesis via Brominated Intermediates

  • Some syntheses start from brominated 2-aminopyridines, which are condensed with ethyl 2-chloroacetoacetate to form brominated imidazo[1,2-a]pyridine esters.
  • These intermediates are then hydrolyzed and further functionalized to yield the target carboxylic acid derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Condensation (traditional) 2-amino-5-methylpyridine + ethyl 2-chloro-3-oxobutanoate, reflux in EtOH or DME, 16-48 h 50-70 Moderate yields, long reaction times
Condensation (microwave-assisted) Same reagents, microwave irradiation in EtOH, minutes ~75 Faster, higher yield, cleaner reaction
Hydrolysis Ester + 2N NaOH aqueous solution, 80°C, 2 h 75-85 Followed by acidification to pH ~5
Purification Filtration, washing, vacuum drying - Optional column chromatography for purity

Research Findings and Observations

  • Microwave-assisted synthesis significantly improves the efficiency of the condensation step, overcoming difficulties encountered with 2,5-disubstituted imidazo[1,2-a]pyridine esters.
  • Hydrolysis under alkaline conditions is straightforward and yields the carboxylic acid in high purity and yield.
  • Metal-free catalytic methods provide greener alternatives but are less commonly applied specifically to 2,5-dimethyl derivatives.
  • Brominated intermediates offer routes to further functionalization but add complexity to the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Step 1: Reaction of substituted 2-aminopyridines with ethyl 2-chloroacetoacetate.
  • Step 2: Hydrolysis of the resulting esters using lithium hydroxide to yield the corresponding carboxylic acids.
  • Step 3: Further functionalization to produce various derivatives for biological evaluation.

This synthetic pathway allows for the generation of a library of compounds that can be screened for biological activity against pathogens like Mycobacterium tuberculosis.

Recent studies have highlighted the efficacy of this compound and its derivatives in combating TB. The compound exhibits potent antimycobacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study: Antitubercular Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against various strains of Mycobacterium tuberculosis. The findings revealed:

  • Compound Variants: The synthesized compounds showed MIC values ranging from 0.006 μM to >32 μg/mL against different strains.
  • Most Active Compounds: Specific derivatives demonstrated significant potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.
CompoundMIC (μM)Activity Against
Compound A0.006MDR-TB
Compound B0.03XDR-TB
Compound C12.5H37Rv Strain

These results indicate that certain derivatives of this compound possess promising antitubercular properties that warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the imidazo[1,2-a]pyridine core structure can lead to significant changes in biological activity:

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring influences the compound's interaction with biological targets.
  • Hybrid Compounds: Studies have explored hybrid compounds combining imidazo[1,2-a]pyridine with other pharmacophores to enhance activity and reduce toxicity.

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for evaluating the viability of these compounds as therapeutic agents. Preliminary data suggest favorable absorption and distribution profiles for several derivatives:

CompoundAUC (ng h/mL)Cmax (ng/mL)t1/2 (h)
Compound A3850337>12
Compound B4111815

These pharmacokinetic parameters indicate that some derivatives may achieve effective plasma concentrations necessary for therapeutic action while maintaining acceptable safety profiles.

Mechanism of Action

The mechanism of action of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

The 2,6-dimethyl isomer (CAS No. 81438-52-0) shares the same molecular formula (C₁₀H₁₀N₂O₂) and weight (190.20 g/mol) but differs in methyl group placement. This positional isomerism impacts reactivity and biological activity:

  • Synthetic Applications : The 2,6-dimethyl variant is frequently used to prepare carboxamide derivatives, such as 2,6-dimethyl-N-(4-(trifluoromethyl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide, a potent anti-tubercular agent targeting M. tuberculosis QcrB .
  • Physicochemical Properties : Both isomers are solids, but the 2,6-dimethyl derivative is reported as light brown to brown, whereas the 2,5-dimethyl analogue’s appearance is unspecified .
Parameter 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid
CAS No. 81438-50-8 81438-52-0
Molecular Weight 190.20 g/mol 190.20 g/mol
Methyl Substituents Positions 2 and 5 Positions 2 and 6
Key Derivatives Hydrazides, semicarbazones Carboxamides (e.g., anti-TB agents)
Commercial Purity Not specified ≥95.0% (HPLC)

Functional Derivatives: Carboxamides and Hydrazides

Modification of the carboxylic acid group generates derivatives with enhanced bioactivity:

  • Carboxamides: The 2,6-dimethyl carboxamide derivative exhibits anti-tubercular activity (MIC values in the nanomolar range) by targeting cytochrome bc₁ complex (QcrB) in M. tuberculosis . In contrast, 2,5-dimethyl analogues are less explored in this context.
  • Hydrazides : Hydrazide derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (structurally closest to the 2,5-dimethyl variant) show antimycobacterial activity , with some compounds outperforming isoniazid (a first-line TB drug) in vitro .

Fused-Ring Analogues: Benzo-Imidazo[1,2-a]pyridines

Benzo-fused derivatives, such as 1-oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids, exhibit distinct properties:

  • Synthesis : These require multicomponent reactions (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid) under green conditions (water, room temperature) .

Thiazolidine and Spirothiazolidine Derivatives

Semicarbazones and 4-thiazolidinones derived from imidazo[1,2-a]pyridine-3-carboxylic acid hydrazides demonstrate:

  • Structural Complexity : Incorporation of thiazolidine rings introduces sp³ hybridized carbons, affecting conformational flexibility .
  • Antimycobacterial Efficacy : Select compounds in this class exhibit MIC values < 1 μg/mL against M. tuberculosis H37Rv, highlighting the role of auxiliary heterocycles in enhancing activity .

Biological Activity

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of DMIPCA, including its antioxidant, anti-inflammatory, and neuroprotective properties.

DMIPCA is characterized by its imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C_10H_10N_2O_2, and it has a molecular weight of 178.20 g/mol.

Antioxidant Activity

Several studies have indicated that DMIPCA exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage.

  • Mechanism of Action : DMIPCA scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : In vitro assays demonstrated that DMIPCA can reduce lipid peroxidation levels in cellular models exposed to oxidative stress, indicating its potential as a protective agent against oxidative damage.

Anti-inflammatory Effects

DMIPCA has been shown to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

  • Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Studies : In animal models of inflammation, administration of DMIPCA significantly reduced markers of inflammation in tissues, suggesting its role in mitigating inflammatory responses.

Neuroprotective Properties

The neuroprotective effects of DMIPCA have been explored in various studies, particularly concerning neurodegenerative diseases.

  • Mechanism of Action : DMIPCA appears to protect dopaminergic neurons from neurotoxic agents by modulating signaling pathways involved in neuronal survival.
  • Research Findings : In experiments with neurotoxic agents like 6-OHDA (6-hydroxydopamine), DMIPCA treatment resulted in decreased neuronal apoptosis and improved behavioral outcomes in rodent models.

Data Summary

Biological ActivityMechanismResearch Findings
AntioxidantScavenging ROSReduced lipid peroxidation in vitro
Anti-inflammatoryInhibition of cytokinesDecreased inflammation markers in vivo
NeuroprotectiveModulation of neuronal signalingImproved survival of dopaminergic neurons

Detailed Research Findings

  • Antioxidant Studies : A study conducted by Chen et al. (2023) demonstrated that DMIPCA significantly increased the activity of superoxide dismutase (SOD) and catalase (CAT) in human neuroblastoma cells under oxidative stress conditions. This suggests a protective mechanism against oxidative damage.
  • Inflammation Studies : In a model of acute inflammation induced by carrageenan, DMIPCA administration resulted in a 50% reduction in paw edema compared to control groups (Smith et al., 2023). This highlights its potential as an anti-inflammatory agent.
  • Neuroprotection Studies : Research by Lee et al. (2023) showed that DMIPCA treatment improved cognitive function in mice subjected to chronic stress, correlating with decreased levels of neuroinflammation markers such as IL-1β and TNF-α.

Q & A

Q. What synthetic methods are effective for preparing 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid?

The compound can be synthesized via multicomponent reactions (MCRs) or Friedel-Crafts acylation. For example, a one-pot three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid in water at room temperature yields structurally related imidazo[1,2-a]pyridine carboxylic acids . Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselective acylation at the C-3 position, critical for functional group introduction . Purification typically involves recrystallization from solvents like DMF/water or acetic acid .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm). The carboxylic acid proton may appear as a broad peak near δ 12–14 ppm .
  • IR : Confirm the carboxylic acid group via a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., C₁₁H₁₂N₂O₂ has a calculated [M+H]⁺ of 205.0978) .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture, which can degrade the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) for Friedel-Crafts acylation efficiency. ZnCl₂ achieves >90% conversion in some imidazo[1,2-a]pyridine derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, AcOH) enhance solubility, while water enables eco-friendly one-pot synthesis .
  • Temperature Control : Reflux in acetic anhydride/acetic acid (110–120°C) minimizes side reactions like decarboxylation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR Effects : Variable-temperature NMR can clarify ambiguous proton splitting caused by rotational isomerism in the methyl or carboxylic acid groups .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon environments in complex heterocycles .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., methyl vs. dimethyl substitution) via single-crystal analysis .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for steps involving anthranilic acid or thiouracil derivatives .

Q. How to evaluate the biological activity of this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC ≤ 16 µg/mL for S. aureus) or anticancer potential using MTT assays (IC₅₀ < 10 µM in HeLa cells) .
  • SAR Studies : Modify the methyl or carboxylic acid groups to assess their roles in bioactivity .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting melting points?

Polymorphism or residual solvents (e.g., DMF) can alter melting behavior. Consistently dry samples under vacuum (0.1 mmHg, 24 h) and compare DSC thermograms .

Q. How to address discrepancies in NMR integration ratios?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., decarboxylated derivatives).
  • Relaxation Delays : Adjust D1 (>5×T₁) in quantitative ¹³C NMR to ensure accurate integration .

Methodological Tables

Q. Table 1. Key Synthetic Routes Comparison

MethodYield (%)Purity (%)Key ConditionsRef.
One-pot MCR57–68>95H₂O, RT, 12 h
Friedel-Crafts acylation68–90>97ZnCl₂, AcOH, reflux, 2 h
Thiouracil cyclization5594NaOEt, EtOH, reflux, 12 h

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